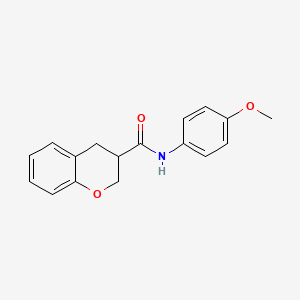

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that derivatives of chromene compounds exhibit notable anticancer activities. A study evaluating the cytotoxic effects of various chromene derivatives, including N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, showed promising results against several cancer cell lines. Specifically, compounds with electron-donating groups like methoxy exhibited varying levels of inhibition on cell proliferation, with some derivatives inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14f | A549 (Lung) | <1.00 | Apoptosis induction |

| 16c | MCF-7 (Breast) | <1.00 | DNA damage |

| 7d | HeLa (Cervical) | Moderate | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have synthesized various derivatives and evaluated their efficacy against bacterial strains. The presence of the methoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, leading to increased antibacterial activity .

Table 2: Antimicrobial Efficacy of Chromene Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4b | E. coli | 32 µg/mL |

| 5a | S. aureus | 16 µg/mL |

Organic Electronics

This compound has been investigated for its properties as a hole-transporting material (HTM) in organic solar cells. The compound's structure allows for effective charge transport due to its conjugated π-system, which enhances its performance in photovoltaic applications .

Table 3: Performance Metrics of Chromene-Based HTMs

| Material Type | Hole Mobility (cm²/Vs) | Stability (days) | Efficiency (%) |

|---|---|---|---|

| CP1 | 0.5 | 30 | 18 |

| N-(4-methoxyphenyl)... | 0.6 | 25 | 19 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield rates. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Application in Organic Solar Cells

In a study focusing on organic solar cells, this compound was incorporated into device architectures as a hole transport layer. The devices exhibited enhanced efficiency compared to traditional materials, showcasing the compound's potential in renewable energy applications .

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

- N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

- N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-2-carboxamide

- N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide

Comparison:

- Structural Differences: The position of the carboxamide group and the degree of saturation in the chromene ring can vary among these compounds.

- Unique Properties: N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Actividad Biológica

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1. Overview of Biological Activity

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Properties : Potential to inhibit inflammatory pathways and mediators.

- Anticancer Effects : Induction of apoptosis in cancer cells and inhibition of tumor growth.

2.1 Molecular Targets

This compound interacts with various molecular targets, including:

- Enzymes : It may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptors : Potential modulation of receptors related to cell proliferation and apoptosis.

2.2 Pathways

The compound is believed to modulate several key signaling pathways:

- Oxidative Stress Pathways : Reducing reactive oxygen species (ROS) levels.

- Inflammatory Pathways : Inhibiting the production of pro-inflammatory cytokines.

- Cell Proliferation Pathways : Affecting cell cycle regulation and apoptosis induction.

3.1 Antioxidant Activity

Studies indicate that this compound demonstrates significant antioxidant properties. For example, it has been shown to reduce oxidative stress markers in cellular models .

3.2 Anti-inflammatory Effects

Research has highlighted the compound's ability to inhibit the expression of inflammatory markers such as COX-2 and TNF-alpha in vitro. This suggests its potential use in treating inflammatory diseases .

3.3 Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to significantly increase the number of apoptotic cells compared to controls .

Case Study 1: Anticancer Activity

In one study, this compound was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced morphological changes typical of apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a significant reduction in paw edema after treatment with this compound, suggesting its potential utility in managing inflammatory conditions .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and anticancer properties highlight its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanisms of action and conducting clinical trials to assess its efficacy in humans.

This compound represents a versatile scaffold for drug development within medicinal chemistry, particularly for diseases characterized by oxidative stress and inflammation.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-9,13H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYAGYIWLPWGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.